molecular formula C9H6N2OS3 B3029081 Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester CAS No. 51988-14-8

Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester

Cat. No.: B3029081
CAS No.: 51988-14-8
M. Wt: 254.4 g/mol
InChI Key: KIFSWJVHFMQPOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester typically involves the reaction of benzenecarbothioic acid with 4,5-dihydro-5-thioxo-1,3,4-thiadiazole-2-thiol . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using batch or continuous flow processes. The choice of method depends on factors such as production volume, cost, and environmental considerations. Industrial production typically involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize by-products .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C9H6N2OS3
  • Molecular Weight: 254.35 g/mol
  • Appearance: White crystalline powder
  • InChI Key: KIFSWJVHFMQPOS-UHFFFAOYSA-N

The compound contains a thiadiazole moiety, which is known for its diverse biological activities. This structure allows it to interact with various biological targets, making it a candidate for drug development and other applications.

Scientific Research Applications

  • Pharmaceutical Development
    • Benzenecarbothioic acid derivatives exhibit promising antimicrobial and anticancer properties. Research indicates that these compounds can interact with specific enzymes or receptors in cells, potentially leading to therapeutic effects against various diseases .
    • The compound is being explored as a pharmaceutical intermediate , facilitating the synthesis of more complex therapeutic agents .
  • Material Science
    • This compound serves as a vulcanizing agent for chlorinated polyethylene (CPE), participating in cross-linking reactions that enhance the material's durability and thermal stability. The ability to form three-dimensional networks is crucial in producing high-performance elastomers.
  • Analytical Chemistry
    • Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods. This application is vital for isolating impurities and conducting pharmacokinetic studies .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial ActivityCompounds with the thiadiazole structure have shown significant activity against various bacterial strains, suggesting potential use in developing new antibiotics.
Anticancer PropertiesPreliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through unique mechanisms of action .
Material EnhancementAs a vulcanizing agent, it improves the mechanical properties of CPE, making it suitable for applications in automotive and construction materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester is unique due to its specific ester linkage, which imparts distinct chemical reactivity and physical properties. Its effectiveness as a vulcanizing agent for CPE and other rubber materials sets it apart from other similar compounds .

Biological Activity

Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester (CAS No. 51988-14-8) is a chemical compound with the molecular formula C9H6N2OS3. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

Antimicrobial Properties

The compound is associated with various biological activities primarily due to the presence of the 1,3,4-thiadiazole moiety. Research indicates that derivatives of this structure exhibit significant antimicrobial effects. For instance:

  • Antibacterial Activity : Studies have shown that compounds containing thiadiazole rings can inhibit the growth of various bacterial strains. One study reported a minimal inhibition concentration (MIC) of 50 μg/mL for certain thiadiazole derivatives against tested organisms, indicating high efficiency .
  • Antifungal Activity : The same derivatives have also demonstrated antifungal properties, making them candidates for further development in treating fungal infections .

Anticancer Activity

Research into the anticancer potential of benzenecarbothioic acid derivatives has revealed promising results. The compound's mechanism of action may involve the inhibition of specific enzymes related to cancer cell proliferation. For example:

  • Tyrosinase Inhibition : Some analogs have shown potent inhibition of tyrosinase activity in B16F10 melanoma cells, suggesting potential applications in cancer treatment . The inhibition of this enzyme is crucial as it plays a role in melanin production and is often upregulated in cancerous cells.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as tyrosinase and other critical metabolic enzymes involved in cancer progression.
  • Oxidative Stress Modulation : Research suggests that some derivatives can exhibit antioxidant properties, which may protect cells from oxidative damage and reduce cancer risk .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

StudyFocusFindings
Antimicrobial ActivityHigh efficiency against various bacterial strains with MIC values around 50 μg/mL.
Anticancer PotentialSignificant inhibition of tyrosinase activity in B16F10 cells; certain analogs showed stronger effects than kojic acid (a known inhibitor).
Synthesis and Biological ActivitySome derivatives exhibited appreciable antimicrobial and anti-inflammatory activities.

Synthesis Pathways

The synthesis of this compound typically involves the reaction between benzenecarbothioic acid and 4,5-dihydro-5-thioxo-1,3,4-thiadiazole-2-thiol. This synthetic route highlights its potential as a building block for more complex molecules with diverse biological properties.

Properties

IUPAC Name

S-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl) benzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS3/c12-7(6-4-2-1-3-5-6)14-9-11-10-8(13)15-9/h1-5H,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFSWJVHFMQPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068697
Record name Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

51988-14-8
Record name S-(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) benzenecarbothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51988-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051988148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) benzenecarbothioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester
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Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester
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Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester
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Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester
Reactant of Route 5
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Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester
Reactant of Route 6
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Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester

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